molecular formula C17H19NO3 B2380576 (5-(p-Tolyl)isoxazol-3-yl)methyl cyclopentanecarboxylate CAS No. 946342-70-7

(5-(p-Tolyl)isoxazol-3-yl)methyl cyclopentanecarboxylate

Cat. No. B2380576
CAS RN: 946342-70-7
M. Wt: 285.343
InChI Key: CZZGFTNWWGAPRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isoxazoles, the class of compounds to which “(5-(p-Tolyl)isoxazol-3-yl)methyl cyclopentanecarboxylate” belongs, can be synthesized through various methods . One of the main reactions leading to the construction of the isoxazole ring is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Chemical Reactions Analysis

Isoxazoles are known for their synthetic availability and special chemical properties . The presence of the labile N–O bond in the isoxazole ring allows for the creation of various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not provided in the sources I found .

Scientific Research Applications

Organic Synthesis and Heterocycle Formation

The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates the utility of isoxazole derivatives as scaffolds for creating highly functionalized heterocycles. This methodology enables the generation of new isoxazole-annulated compounds, showcasing the versatility of isoxazoles in organic synthesis (Ruano, Fajardo, & Martín, 2005).

Pharmacological Applications

A novel family of diarylisoxazoles has been designed to selectively inhibit cyclooxygenase-1 (COX-1), demonstrating the potential of isoxazole derivatives in the development of anti-inflammatory and analgesic medications. These compounds exhibit significant biochemical COX-1 selectivity and antiplatelet efficacy, underlining the therapeutic relevance of isoxazole-based structures (Vitale et al., 2013).

Catalysis

Substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles and their palladium(II) complexes have been synthesized and shown to act as high-turnover-number catalysts for C-C cross-coupling reactions in aqueous media. This research highlights the role of isoxazole derivatives in enhancing the efficiency and green chemistry aspects of catalytic processes (Bumagin et al., 2018).

Mechanism of Action

The mechanism of action of isoxazole derivatives can vary widely depending on their specific structure and the biological system in which they are acting . Unfortunately, the specific mechanism of action for “(5-(p-Tolyl)isoxazol-3-yl)methyl cyclopentanecarboxylate” is not provided in the sources I found .

Safety and Hazards

The safety and hazards associated with “(5-(p-Tolyl)isoxazol-3-yl)methyl cyclopentanecarboxylate” are not provided in the sources I found.

Future Directions

Isoxazoles continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely continue to explore the synthesis of new isoxazole derivatives and their potential applications .

properties

IUPAC Name

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-12-6-8-13(9-7-12)16-10-15(18-21-16)11-20-17(19)14-4-2-3-5-14/h6-10,14H,2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZGFTNWWGAPRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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